Trans-tert-butyl (3-(ethylsulfonyl)cyclobutyl)carbamate
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Overview
Description
Trans-tert-butyl (3-(ethylsulfonyl)cyclobutyl)carbamate is an organic compound with a unique structure that includes a tert-butyl group, an ethylsulfonyl group, and a cyclobutyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-tert-butyl (3-(ethylsulfonyl)cyclobutyl)carbamate typically involves the reaction of trans-tert-butyl (3-hydroxycyclobutyl)carbamate with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Trans-tert-butyl (3-(ethylsulfonyl)cyclobutyl)carbamate can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler carbamate derivatives.
Substitution: The ethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce simpler carbamate compounds.
Scientific Research Applications
Trans-tert-butyl (3-(ethylsulfonyl)cyclobutyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-tert-butyl (3-(ethylsulfonyl)cyclobutyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The ethylsulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The cyclobutyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (trans-3-hydroxycyclobutyl)carbamate: This compound is similar in structure but lacks the ethylsulfonyl group.
tert-Butyl (trans-3-aminocyclobutyl)carbamate: Another similar compound with an amino group instead of the ethylsulfonyl group.
tert-Butyl (trans-3-(methylamino)cyclobutyl)carbamate: This compound has a methylamino group in place of the ethylsulfonyl group.
Uniqueness
Trans-tert-butyl (3-(ethylsulfonyl)cyclobutyl)carbamate is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.
Properties
Molecular Formula |
C11H21NO4S |
---|---|
Molecular Weight |
263.36 g/mol |
IUPAC Name |
tert-butyl N-(3-ethylsulfonylcyclobutyl)carbamate |
InChI |
InChI=1S/C11H21NO4S/c1-5-17(14,15)9-6-8(7-9)12-10(13)16-11(2,3)4/h8-9H,5-7H2,1-4H3,(H,12,13) |
InChI Key |
XZRIQSHIVQVEFB-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1CC(C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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